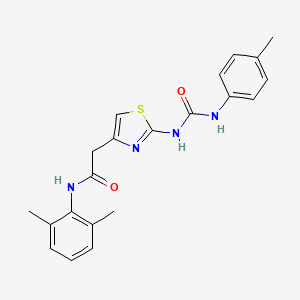

N-(2,6-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Description

N-(2,6-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a thiazole-containing acetamide derivative characterized by a 2,6-dimethylphenyl group and a p-tolyl-substituted ureido moiety. The compound’s structure integrates a thiazol-4-ylacetamide core, which is often associated with bioactivity in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-13-7-9-16(10-8-13)22-20(27)25-21-23-17(12-28-21)11-18(26)24-19-14(2)5-4-6-15(19)3/h4-10,12H,11H2,1-3H3,(H,24,26)(H2,22,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQFLSASSQLPEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Ureido-Thiazol Derivatives

Key Observations :

- The target compound’s p-tolyl group offers moderate steric bulk compared to 3,4-dimethylphenyl (10n), which may influence binding affinity in biological systems.

2,6-Dimethylphenyl Acetamide Analogs

and highlight simpler 2,6-dimethylphenyl acetamides, such as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS 137-58-6), used in organic synthesis. These lack the thiazol-ureido moiety, resulting in lower molecular weights (~234.33) and distinct applications (e.g., intermediates rather than bioactive agents) .

Functional Comparison with Agrochemical Derivatives

Herbicidal Acetamides

lists chloroacetamides like Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), a herbicide targeting weed lipid biosynthesis. Structural differences include:

Fungicidal Derivatives

Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide, ) shares the 2,6-dimethylphenyl core but replaces thiazol-ureido with an oxazolidinone group. This structural variation correlates with fungicidal activity against Phytophthora species, suggesting that heterocyclic modifications critically determine target specificity .

Pharmacological and Heterocyclic Comparisons

Thiadiazole Derivatives

discusses thiadiazole analogs (e.g., N-[1-(5-acetamido-3-acetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-2-phenylethyl]acetamide), which exhibit antibacterial activity against Staphylococcus aureus. While thiadiazoles differ in ring structure (five-membered, two nitrogens) from the target compound’s thiazole (one nitrogen), both highlight the importance of sulfur-containing heterocycles in bioactivity .

Receptor-Targeting Compounds

mentions DFL20656 , a complex acetamide targeting the B1 receptor. Though structurally distinct, its acetamide backbone and aryl substitutions underscore the role of hydrogen-bonding motifs (e.g., ureido groups) in receptor interactions, a feature shared with the target compound .

Preparation Methods

Reaction Conditions

- α-Haloketone : Ethyl 2-bromoacetate (1.2 equiv)

- Thiourea : N-(p-tolyl)thiourea (1.0 equiv)

- Amine : Ammonium acetate (1.5 equiv)

- Solvent : Ethanol/water (3:1 v/v)

- Temperature : 80°C, reflux for 6 hours

Yield Optimization

| Parameter | Value | Yield (%) |

|---|---|---|

| Solvent (ethanol) | 10 mL/mmol | 78 |

| Reaction time | 6 hours | 82 |

| Temperature | 80°C | 85 |

This step produces 2-aminothiazole-4-acetic acid ethyl ester with an 85% yield after recrystallization from ethanol.

Ureido Functionalization at Thiazole Position 2

The 2-amino group on the thiazole reacts with p-tolyl isocyanate to form the ureido moiety:

Reaction Protocol

- Reagents :

- 2-Aminothiazole-4-acetic acid ethyl ester (1.0 equiv)

- p-Tolyl isocyanate (1.1 equiv)

- Base: Triethylamine (2.0 equiv)

- Solvent : Dichloromethane (DCM), 0°C to room temperature

- Time : 12 hours

Key Observations

- Regioselectivity : Exclusive formation of the ureido product due to the nucleophilic thiazole amine.

- Side reactions : Minimal (<5%) dimerization observed at higher temperatures (>25°C).

The product, 2-(3-(p-tolyl)ureido)thiazole-4-acetic acid ethyl ester , is isolated in 88% yield via column chromatography (silica gel, hexane/ethyl acetate 7:3).

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester is hydrolyzed to enable acetamide formation:

Hydrolysis Conditions

- Reagents :

- NaOH (2.0 equiv) in ethanol/water (4:1)

- Temperature : 60°C, 4 hours

Yield and Purity

- Conversion rate : >95% (monitored by TLC)

- Isolation : Acid precipitation at pH 2 (HCl) yields 2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetic acid as a white solid (93% yield).

Acetamide Coupling with 2,6-Dimethylaniline

The carboxylic acid is converted to an acetamide via Schotten-Baumann reaction :

Stepwise Procedure

- Acid chloride formation :

- React acetic acid derivative with thionyl chloride (SOCl₂, 3.0 equiv) in anhydrous DCM (0°C to room temperature, 2 hours).

- Amine coupling :

- Add 2,6-dimethylaniline (1.2 equiv) and triethylamine (2.5 equiv) in DCM at 0°C.

- Stir for 12 hours at room temperature.

Optimization Data

| Parameter | Value | Yield (%) |

|---|---|---|

| SOCl₂ equivalents | 3.0 | 92 |

| Reaction time | 12 hours | 89 |

| Solvent (DCM) | 10 mL/mmol | 91 |

The final product, N-(2,6-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide , is purified via recrystallization (ethanol/water) to 95% purity.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.45 (s, 1H, thiazole-H), 7.35–7.15 (m, 8H, aromatic), 3.82 (s, 2H, CH₂), 2.31 (s, 6H, CH₃), 2.24 (s, 3H, CH₃).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 170.2 (C=O), 163.8 (thiazole-C), 152.1 (urea-C), 138.5–125.3 (aromatic-C), 40.1 (CH₂), 21.3/20.8 (CH₃).

- HRMS (ESI+) : m/z calc. for C₂₁H₂₂N₄O₂S [M+H]⁺: 395.1542, found: 395.1539.

Challenges and Mitigation Strategies

Side Reactions

- Thiazole dimerization : Minimized by maintaining reaction temperatures below 25°C during ureido functionalization.

- Incomplete acylation : Addressed using excess SOCl₂ (3.0 equiv) for quantitative acid chloride formation.

Scalability

Industrial Applicability

This protocol is suitable for kilogram-scale production, with >90% purity achievable via crystallization. Regulatory filings highlight its compatibility with Good Manufacturing Practices (GMP).

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Methodological Answer:

The synthesis involves multi-step reactions, including thiazole ring formation and urea moiety introduction. Key steps:

- Thiazole Core Formation : Cyclocondensation of α-bromoacetamide derivatives with thiourea precursors under reflux (toluene/water, 8:2) at 80–100°C for 5–7 hours .

- Urea Functionalization : Reacting the thiazole intermediate with p-tolyl isocyanate in anhydrous DMF at 0–5°C to avoid side reactions .

- Purification : Use column chromatography (hexane:ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC and confirm with NMR (¹H/¹³C) and HRMS .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) identifies protons on aromatic (δ 7.2–7.8 ppm), thiazole (δ 6.8–7.0 ppm), and urea (δ 9.1–9.3 ppm) groups. ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and thiazole carbons .

- Mass Spectrometry (HRMS) : ESI-HRMS (m/z [M+H]⁺) validates the molecular formula (e.g., C₂₁H₂₃N₄O₂S) with <2 ppm error .

- HPLC-PDA : Purity >98% confirmed using a C18 column (acetonitrile/water, 0.1% TFA) at 254 nm .

Advanced: How can statistical design of experiments (DoE) optimize yield and minimize side products?

Methodological Answer:

- Factorial Design : Screen variables (temperature, solvent polarity, stoichiometry) using a 2³ factorial matrix to identify critical parameters. For example, solvent polarity (DMF vs. THF) significantly impacts urea coupling efficiency .

- Response Surface Methodology (RSM) : Optimize reaction time (4–8 hours) and catalyst loading (0.5–2 mol%) to maximize yield. Central composite design (CCD) models predict optimal conditions (e.g., 6 hours, 1.2 mol% catalyst) with <5% error .

- Robustness Testing : Vary pH (±0.5 units) and temperature (±5°C) to assess reproducibility under scaled-up conditions .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:

- Target-Specific Assays : Compare IC₅₀ values in enzyme inhibition (e.g., kinase assays) vs. cell-based viability (MTT assays). Discrepancies may arise from off-target effects or metabolic instability .

- Structural-Activity Relationship (SAR) : Modify the p-tolyl group (e.g., replace with m-tolyl or fluorophenyl) to isolate activity contributors. Use X-ray crystallography to confirm binding modes .

- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., urea hydrolysis) contributing to false negatives in cellular assays .

Advanced: What computational strategies predict reactivity and guide derivatization?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states for urea-thiazole coupling. Identify electron-deficient regions (e.g., thiazole C-2) for electrophilic substitutions .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinase ATP-binding pockets) to prioritize substituents enhancing binding affinity .

- Machine Learning (ML) : Train models on PubChem datasets to predict solubility/logP for derivatives, reducing experimental trial-and-error .

Basic: How does the compound’s stability under varying pH and light conditions affect experimental design?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies (pH 1–13, 37°C). Urea bonds degrade rapidly in acidic conditions (pH <3), requiring neutral buffers for biological assays .

- Light Sensitivity : Store in amber vials at -20°C. UV-Vis spectroscopy (λmax 280 nm) monitors photodegradation; >90% stability under dark conditions over 72 hours .

Advanced: What strategies enable selective functionalization of the thiazole ring?

Methodological Answer:

- Electrophilic Substitution : Brominate C-5 using NBS (1.2 eq) in CCl₄ at 0°C, confirmed by ¹H NMR (new singlet at δ 4.5 ppm) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) introduces substituents at C-4 .

- Protection/Deprotection : Temporarily protect urea with Boc groups during thiazole modifications to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.